molecular formula C10H5Cl2N3 B2775095 4,8-Dichloroimidazo[1,5-a]quinoxaline CAS No. 1334331-43-9

4,8-Dichloroimidazo[1,5-a]quinoxaline

Cat. No. B2775095
CAS RN: 1334331-43-9
M. Wt: 238.07
InChI Key: QQFSCGYTBDYLSG-UHFFFAOYSA-N
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Description

4,8-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic compound with the CAS Number: 1334331-43-9 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 238.08 . The IUPAC name is this compound . The InChI code is 1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 4,8-Dichloroimidazo[1,5-a]quinoxaline derivatives involves the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, achieved through an I2-mediated direct sp3 C–H amination reaction. This method is highlighted for its operational simplicity, scalability, and high yield, without the need for transition metals (Chen et al., 2020).

Anticancer Potential

Quinoxaline 1,4-dioxide derivatives, closely related to the this compound structure, have been investigated for their selective cytotoxicity against hypoxic cells present in solid tumors. These compounds have shown potential as antibacterial agents and in promoting growth and feed conversion efficiency in animal feed. They have also demonstrated antitubercular, antiprotozoal, and anticandida activities, indicating a broad spectrum of potential pharmacological applications (Carta et al., 2005).

Inhibition of Mast Cell Activation

Research on 4-Chlorotetrazolo[1,5-a]quinoxaline, a derivative of this compound, has shown that it can inhibit the activation of mast cells both in vitro and in vivo. This compound inhibits the degranulation of mast cells, suppresses the expression and secretion of TNF-α and IL-4, and has been suggested as a potential treatment for mast cell-mediated allergic diseases (Park et al., 2011).

Antimicrobial and Antitubercular Activities

Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have been identified for their in vitro efficacy against Mycobacterium tuberculosis, demonstrating a novel mode of action unrelated to current antitubercular drugs. A specific derivative was found effective in reducing CFU counts in both the lungs and spleens of infected mice, highlighting its potential for treating tuberculosis (Vicente et al., 2008).

Biological Activities and Mechanisms of Actions

Quinoxaline 1,4-di-N-oxides (QdNOs) possess a manifold of biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities. These diverse activities grant them broad applications in both human and veterinary medicines. The structural versatility of QdNOs allows for ongoing medicinal chemistry evaluations to discover new therapeutic agents (Cheng et al., 2016).

Safety and Hazards

The safety information for 4,8-Dichloroimidazo[1,5-a]quinoxaline includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,8-dichloroimidazo[1,5-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFSCGYTBDYLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C=NC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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